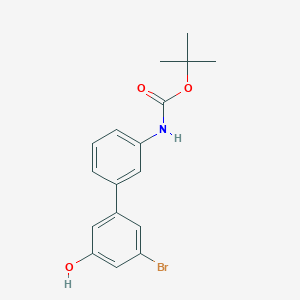
5-(3-Aminophenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% (5-AP-3-TFMP) is an organic compound belonging to the class of aminophenols, which are derivatives of phenol, and are widely used in various scientific and industrial applications. 5-AP-3-TFMP is a colorless solid at room temperature and is soluble in most organic solvents. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a starting material in the development of new agrochemicals. It is also used as a model compound in the study of the structure and reactivity of aminophenols, and in the development of new catalysts.
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is known that the compound is able to react with a variety of substrates, such as amines, alcohols, and carboxylic acids, to form a variety of products. The reaction of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% with an amine is believed to involve the formation of an intermediate which is then further reacted with the amine to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% have not been extensively studied. However, it is known that the compound is not toxic to humans and is not carcinogenic. In addition, it has been shown to be non-mutagenic and non-teratogenic in animal studies.
Advantages and Limitations for Lab Experiments
The main advantages of using 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its good solubility in organic solvents. However, the compound is not very stable and is subject to hydrolysis in the presence of water. In addition, the compound is sensitive to light and must be stored in a dark place.
Future Directions
The future directions for 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% research include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new pharmaceuticals and agrochemicals. In addition, further research is needed to explore the potential of the compound as a model compound in the study of aminophenols and as a catalyst in organic synthesis. Finally, research into the synthesis of new derivatives of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% is needed to further expand its potential applications.
Synthesis Methods
5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 3-trifluoromethylphenol with an amine in the presence of an acid catalyst. This reaction produces an intermediate which is then further reacted with an amine to form the desired product. Other methods for the synthesis of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% include the use of diazotization and the reaction of 3-trifluoromethylphenol with an alkyl halide.
properties
IUPAC Name |
3-(3-aminophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)10-4-9(6-12(18)7-10)8-2-1-3-11(17)5-8/h1-7,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKPCRWYZOTLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686503 |
Source


|
| Record name | 3'-Amino-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-59-7 |
Source


|
| Record name | 3'-Amino-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)









